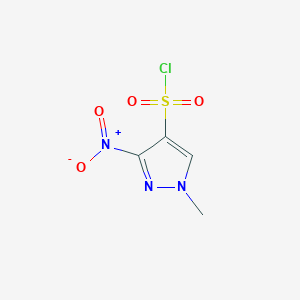
1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride
Vue d'ensemble
Description
1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C4H4ClN3O4S and a molecular weight of 225.61 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Applications De Recherche Scientifique
1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Mécanisme D'action
Mode of Action
The exact mode of action of 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride is currently unknown due to the lack of specific studies on this compound . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture . Therefore, it should be stored in a dry and dark place to maintain its stability . The compound’s efficacy could also be influenced by factors such as temperature, pH, and the presence of other chemicals or biological entities in its environment.
Analyse Biochimique
Biochemical Properties
1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound is known to interact with various biomolecules, including enzymes such as kinases and proteases. The sulfonyl chloride group in this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the modification of their activity. This interaction is essential for studying enzyme kinetics and protein function .
Cellular Effects
The effects of this compound on cells are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By modifying key enzymes and proteins, this compound can alter cellular processes such as apoptosis, proliferation, and differentiation. For instance, it has been observed to inhibit certain kinases, leading to changes in cell signaling pathways that regulate cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins, such as the thiol groups of cysteine residues, forming stable sulfonamide bonds. This modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, this compound can affect gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade when exposed to moisture or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro experiments where it is used to modify proteins and enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively modify specific proteins and enzymes, leading to subtle changes in cellular function. At high doses, this compound can cause toxic effects, including cell death and tissue damage. These adverse effects are likely due to the widespread modification of essential proteins and enzymes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes. This compound can inhibit or activate enzymes involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, it can inhibit key enzymes in glycolysis and the citric acid cycle, affecting cellular energy production and metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments. This distribution is crucial for its biochemical activity, as it determines the concentration of the compound at its target sites .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the nucleus, where it can modify transcription factors and other nuclear proteins, affecting gene expression and cellular function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride typically involves the nitration of 1-methyl-1H-pyrazole followed by sulfonylation. The nitration process introduces a nitro group (-NO2) into the pyrazole ring, while the sulfonylation process introduces a sulfonyl chloride group (-SO2Cl). These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonylation processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Amino Derivatives: Formed from reduction reactions of the nitro group.
Sulfonic Acids: Formed from oxidation reactions of the sulfonyl chloride group.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride
- 3-methyl-4-nitro-1H-pyrazole
- Methyl 4-nitro-1H-pyrazole-3-carboxylate
Uniqueness
1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct reactivity and properties. The presence of both nitro and sulfonyl chloride groups makes it a versatile intermediate for various chemical transformations and applications .
Propriétés
IUPAC Name |
1-methyl-3-nitropyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O4S/c1-7-2-3(13(5,11)12)4(6-7)8(9)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXBXTKWTPWLNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)[N+](=O)[O-])S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


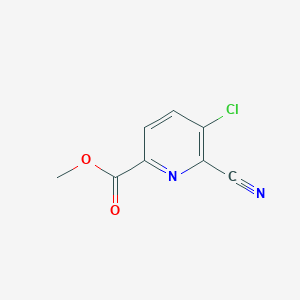
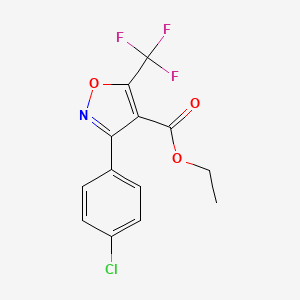
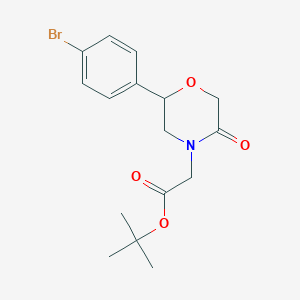

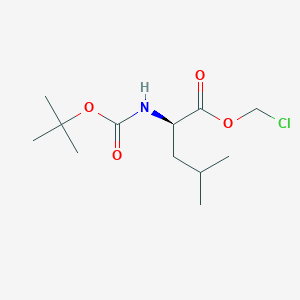
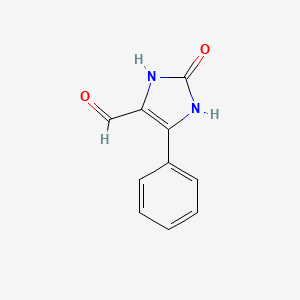


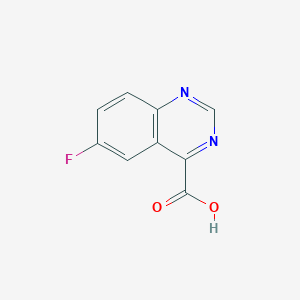
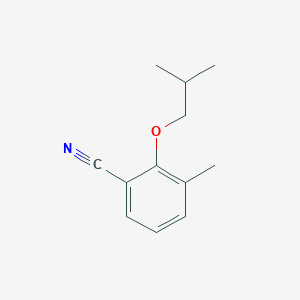
![Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate](/img/structure/B1448015.png)

![4-[2-(Sulfinoimino)-1(2H)-pyridyl]benzenediazonium](/img/structure/B1448018.png)

